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Compound of Interest

Compound Name: 15-Keto travoprost

Cat. No.: B125161 Get Quote

An In-depth Technical Guide on the Mechanism of Action of 15-Keto Travoprost

Introduction
Travoprost is a highly potent, synthetic prostaglandin F2α (PGF2α) analog used as a first-line

treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or

ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which facilitates its

penetration through the cornea.[1][3] Following administration, corneal esterases rapidly

hydrolyze travoprost into its biologically active free acid, travoprost acid (also known as

fluprostenol).[3] This active form is a full agonist with high selectivity and affinity for the

prostaglandin F (FP) receptor.

The primary mechanism for IOP reduction by travoprost acid involves enhancing the outflow of

aqueous humor, predominantly through the uveoscleral pathway. Systemically, travoprost free

acid is further metabolized into inactive forms, including the 15-keto derivative, 15-keto
travoprost, through oxidation of the 15-hydroxyl group. This guide provides a detailed

examination of the metabolic pathway of travoprost and the well-established mechanism of

action of its active acid form, and it contextualizes the role and activity of its metabolite, 15-keto
travoprost.

Metabolism of Travoprost
Travoprost undergoes a two-step metabolic process in the eye. The initial and most critical step

is the de-esterification of the travoprost prodrug to its active free acid. This acid is then subject

to further oxidation to form the 15-keto metabolite.
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Figure 1: Metabolic pathway of travoprost.

Core Mechanism of Action: FP Receptor Activation
The therapeutic effect of travoprost is mediated by its active metabolite, travoprost acid, which

acts as a selective agonist at the FP receptor. FP receptors are G-protein coupled receptors

(GPCRs) found in various ocular tissues, including the ciliary muscle and trabecular meshwork.

Signaling Pathway
Activation of the FP receptor by travoprost acid initiates a downstream signaling cascade

through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC),

which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+
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concentration. This cascade ultimately results in the modulation of cellular processes that

regulate aqueous humor outflow.
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Figure 2: FP receptor signaling pathway activated by travoprost acid.

Physiological Effects
The primary physiological effect of FP receptor activation is the enhancement of aqueous

humor outflow through the uveoscleral pathway. This is achieved by remodeling the

extracellular matrix within the ciliary muscle. The signaling cascade leads to an increased

expression of matrix metalloproteinases (MMPs), which are enzymes that degrade components

of the extracellular matrix, such as collagen. This degradation reduces the hydraulic resistance

within the uveoscleral tissues, facilitating the drainage of aqueous humor and thereby lowering

IOP. While the principal effect is on uveoscleral outflow, some studies suggest a secondary

effect on the trabecular meshwork outflow as well.

Pharmacological Profile of 15-Keto Travoprost
15-keto travoprost is a metabolite of travoprost acid. It is formed via the oxidation of the

hydroxyl group at the carbon-15 position, a reaction likely catalyzed by 15-

hydroxyprostaglandin dehydrogenase. Based on metabolic studies of similar prostaglandins,

this conversion generally results in a biologically inactive or significantly less active compound

with respect to FP receptor activation and IOP reduction. While some commercial sources note
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a stimulatory effect on eyelash growth, its mechanism in this context is not well-defined.

Currently, 15-keto travoprost is primarily considered an inactive metabolite in the context of

glaucoma therapy and may be found as an impurity in travoprost preparations.

Quantitative Data: Receptor Binding and Functional
Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of

travoprost acid and other prostaglandin analogs for the human FP receptor. This data highlights

the high affinity and selectivity of travoprost acid. Quantitative data for 15-keto travoprost is
not available in the cited literature, consistent with its characterization as an inactive

metabolite.

Table 1: Prostaglandin Receptor Subtype Binding Affinities (Ki, nM)

Compo
und

FP DP EP1 EP3 EP4 IP TP

Travopro

st Acid
35 52,000 9,540 3,501 41,000 >90,000 121,000

Latanopr

ost Acid
98 >100,000 11,000 1,440 100,000 >100,000 >100,000

Bimatopr

ost Acid
83 >100,000 95 387 >100,000 >100,000 >100,000

Data sourced from Sharif et al., 2003.

Table 2: Agonist Potency (EC50, nM) at the Cloned Human Ciliary Body FP Receptor
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Compound EC50 (nM)

Travoprost Acid 3.2 ± 0.6

Travoprost (Prodrug) 42.3 ± 6.7

Latanoprost Acid 54.6 ± 12.4

Bimatoprost Acid 5.8 ± 2.6

Bimatoprost (Amide) 694 ± 293

Data sourced from Sharif et al., 2002.

Experimental Protocols
The characterization of compounds like 15-keto travoprost involves a series of in-vitro and in-

vivo experiments to determine receptor affinity, functional activity, and physiological effects.

Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the FP

receptor.

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably

expressing the human FP receptor are cultured and harvested. The cells are lysed, and the

cell membranes are isolated by centrifugation.

Binding Reaction: The cell membranes are incubated in a binding buffer containing a

constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying

concentrations of the unlabeled test compound (e.g., 15-keto travoprost).

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium.

The bound radioligand is then separated from the unbound ligand by rapid vacuum filtration

through a glass fiber filter.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.
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Data Analysis: The data is used to generate a competition curve, from which the IC50

(concentration of test compound that inhibits 50% of specific radioligand binding) is

determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: Phosphoinositide (PI) Turnover Functional
Assay
This protocol measures the functional potency (EC50) of a compound by quantifying its ability

to stimulate the FP receptor's signaling cascade.

Cell Culture and Labeling: Cells expressing the FP receptor (e.g., human ciliary body cells)

are cultured in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular

phosphoinositide pool.

Compound Stimulation: The cells are washed and then incubated with varying

concentrations of the test agonist (e.g., 15-keto travoprost) in the presence of lithium

chloride (LiCl), which inhibits inositol monophosphatase, allowing inositol phosphates (IPs) to

accumulate.

Extraction of IPs: The incubation is stopped, and the cells are lysed. The soluble fraction

containing the accumulated [3H]-IPs is separated.

Purification and Quantification: The [3H]-IPs are isolated from the cell lysate using anion-

exchange chromatography. The radioactivity of the eluted IP fraction is quantified by liquid

scintillation counting.

Data Analysis: A dose-response curve is generated by plotting the amount of [3H]-IPs

accumulated against the concentration of the test compound. The EC50 value, representing

the concentration that produces 50% of the maximal response, is determined from this

curve.

Protocol 3: Measurement of Uveoscleral Outflow in an
Animal Model
This protocol describes an invasive method to directly measure the effect of a test compound

on uveoscleral outflow.
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Figure 3: Experimental workflow for measuring uveoscleral outflow.
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Conclusion
The mechanism of action of travoprost in reducing intraocular pressure is well-established and

is mediated by its active metabolite, travoprost acid. This potent and selective FP receptor

agonist enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary

muscle. In contrast, its metabolite, 15-keto travoprost, is formed through oxidation and is

considered biologically inactive with respect to IOP-lowering effects. While quantitative

pharmacological data for 15-keto travoprost is lacking in the scientific literature, its role in the

metabolic cascade is understood as the terminal step leading to an inactive compound. Further

research would be necessary to fully characterize any other potential biological activities of 15-
keto travoprost, such as its purported effects on eyelash growth.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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